molecular formula C16H20O5 B1350282 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid CAS No. 83883-26-5

4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid

Cat. No. B1350282
CAS RN: 83883-26-5
M. Wt: 292.33 g/mol
InChI Key: FLPSQLAEXYKMGQ-UHFFFAOYSA-N
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Patent
US05635105

Procedure details

In a 500 ml three-necked flask were placed 33.2 g of p-hydroxybenzoic acid, 54.3 g of 6-bromohexanol, 41.5 g of potassium carbonate and 200 ml of N,N-dimethylacetamide, and were vigorously stirred at 120° C. for 5 hours with a mechanical stirrer. After the obtained reaction mixture was cooled, it was poured in 200 ml of water, and the mixture was extracted with 500 ml of ethyl acetate, and then the extract was washed with two portions of 100 ml of water. The obtained extract was dried by mixing with anhydrous magnesium sulfate and filtered. The filtrate was concentrated by evaporating the solvent in vacuo, and the resultant residue was dissolved in 100 ml of methanol. Then, a methanol solution (20 ml) containing potassium hydroxide of 16.8 g was dropwise added to the methanol solution and heated under reflux for 2 hour. The resultant reaction mixture was cooled, the precipitated crystals were filtered, and the residue was dissolved in 1 liter of water. 25.7 ml of concentrated hydrochloric acid was added to the solution, and the precipitated crystals were filtered and washed with water. The residue was dried to obtain the 4-(6-hydroxyhexyloxy)benzoic acid of 61.5 g (yield: 86%).
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
54.3 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.Br[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][OH:18].[C:19](=[O:22])([O-])[O-].[K+].[K+].CN(C)[C:27](=O)[CH3:28]>O>[C:19]([O:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1)(=[O:22])[CH:27]=[CH2:28] |f:2.3.4|

Inputs

Step One
Name
Quantity
33.2 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
54.3 g
Type
reactant
Smiles
BrCCCCCCO
Name
Quantity
41.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml three-necked flask were placed
CUSTOM
Type
CUSTOM
Details
After the obtained reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 500 ml of ethyl acetate
WASH
Type
WASH
Details
the extract was washed with two portions of 100 ml of water
EXTRACTION
Type
EXTRACTION
Details
The obtained extract
CUSTOM
Type
CUSTOM
Details
was dried
ADDITION
Type
ADDITION
Details
by mixing with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
by evaporating the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resultant residue was dissolved in 100 ml of methanol
ADDITION
Type
ADDITION
Details
Then, a methanol solution (20 ml) containing potassium hydroxide of 16.8 g
ADDITION
Type
ADDITION
Details
was dropwise added to the methanol solution
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hour
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 1 liter of water
ADDITION
Type
ADDITION
Details
25.7 ml of concentrated hydrochloric acid was added to the solution
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The residue was dried

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCCCCCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.